molecular formula C12H19Cl3N2 B1344574 1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride CAS No. 57645-60-0

1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B1344574
CAS RN: 57645-60-0
M. Wt: 297.6 g/mol
InChI Key: POWGOBAIJJFGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2 . It has an average mass of 297.652 Da and a monoisotopic mass of 296.061371 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a benzyl group at the 4-position .

Scientific Research Applications

Crystal Structure and Theoretical Studies

A study by Kumar et al. (2020) demonstrated the preparation of a closely related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, via a greener, solvent-free microwave irradiation technique. This approach, using a ZnFe2O4 catalyst, yielded better results and provided insights into the crystal structure of the compound through single crystal X-ray diffraction. The orthorhombic system with P21 space group was identified, and density functional theory (DFT) was utilized for theoretical calculations, emphasizing the compound's structural properties and potential applications in material science (Kumar et al., 2020).

Synthesis and Pharmacological Properties

Grinev et al. (2004) explored the synthesis and pharmacological properties of 2-aminomethyl derivatives of benzofuran, which included derivatives similar to 1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride. Their research detailed the chemical synthesis process and provided a foundation for further pharmacological exploration, excluding direct drug usage and side effects but focusing on chemical synthesis techniques and potential pharmacological applications (Grinev et al., 2004).

Antimicrobial Activity

Vinaya et al. (2009) studied the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants. Their work highlighted the structure-activity relationship, indicating how substitutions on the benzhydryl ring and sulfonamide ring influenced antibacterial activity. This research underlines the compound's potential in agricultural applications, specifically in combating plant pathogens (Vinaya et al., 2009).

High-Yielding Syntheses

Mapes and Mani (2007) reported a high-yielding synthesis method for 1-piperidin-4-yl-substituted butyro- and valerolactams, starting with 1-benzyl-4-piperidone. Their approach, which involves a tandem reductive amination−lactamization using sodium triacetoxyborohydride, presents an efficient synthesis pathway for pharmaceutical building blocks, showcasing the compound's versatility in drug development and material science (Mapes and Mani, 2007).

Safety and Hazards

The safety data sheet for this compound indicates that it has some hazards associated with it. The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;/h1-4,11H,5-9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWGOBAIJJFGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.